5-Phenyl-2,4-pyrrolidinedicarboxylic acid
Overview
Description
5-Phenyl-2,4-pyrrolidinedicarboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a phenyl group and two carboxylic acid groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,4-pyrrolidinedicarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with a suitable amine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,4-pyrrolidinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Production of phenyl alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-Phenyl-2,4-pyrrolidinedicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-2,4-pyrrolidinedicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyrrolidine-1-carboxylic acid
- 4-Phenylpyrrolidine-2-carboxylic acid
- 5-Phenylpyrrolidine-3-carboxylic acid
Uniqueness
5-Phenyl-2,4-pyrrolidinedicarboxylic acid is unique due to the presence of two carboxylic acid groups at specific positions on the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Biological Activity
Overview
5-Phenyl-2,4-pyrrolidinedicarboxylic acid (also known as RS8359) is a compound of interest due to its unique structural properties and potential biological activities. It features a pyrrolidine ring with two carboxylic acid groups at the 2 and 4 positions, along with a phenyl substituent. This structure imparts distinct chemical characteristics that may influence its interactions with biological systems.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. It has been hypothesized to function as both an inhibitor and an activator, modulating biochemical pathways that are critical for cellular function. The specific mechanisms depend on the context of its application, particularly in therapeutic settings where it may target specific enzymes involved in disease processes.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which is essential for mitigating oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in various studies. In animal models, it was noted to modulate inflammatory responses, suggesting a therapeutic application in conditions like sepsis where inflammation plays a crucial role .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, it demonstrated significant antiproliferative activity against several cancer cell types, indicating its potential as an anticancer agent. The IC50 values for different cell lines were determined through standard assays, showcasing its efficacy at varying concentrations.
Study on Sepsis
A notable study investigated the effects of RS8359 in a sepsis model using rats. The compound was administered prior to inducing sepsis through cecal ligation and puncture (CLP). Results indicated that RS8359 treatment significantly altered metabolic pathways associated with sepsis progression, particularly those involving amino acid metabolism .
Parameter | Control Group | RS8359 Group | Statistical Significance |
---|---|---|---|
Survival Rate | 40% | 80% | p < 0.05 |
Inflammatory Cytokines Level | High | Reduced | p < 0.01 |
Metabolite Changes | N/A | Significant | N/A |
Anticancer Activity
Another study focused on the cytotoxicity of RS8359 against breast cancer cells (MCF7) and lung cancer cells (A549). The MTT assay revealed that RS8359 inhibited cell proliferation with varying IC50 values:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 15 |
A549 | 20 |
These results suggest that RS8359 has promising anticancer properties and warrants further investigation into its mechanisms of action and potential clinical applications.
Properties
IUPAC Name |
5-phenylpyrrolidine-2,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)8-6-9(12(16)17)13-10(8)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCLPZVMFSSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1C(=O)O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390921 | |
Record name | 5-PHENYL-2,4-PYRROLIDINEDICARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117835-08-2 | |
Record name | 5-PHENYL-2,4-PYRROLIDINEDICARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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